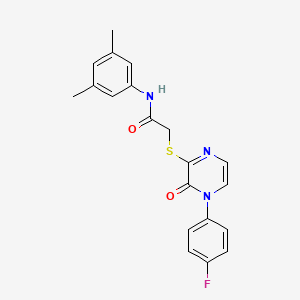

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoline derivative that has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Tyrosine Kinase Inhibitors

Compounds related to "(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one" have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. Studies have shown that quinazoline and pyrido[3,2-d]pyrimidine derivatives can irreversibly inhibit EGFR, leading to the inhibition of cancer cell growth. For example, 4-anilinoquinazoline and 4-anilinopyrido[3,2-d]pyrimidine derivatives have shown high in vivo activity against tumor xenografts, suggesting their potential as therapeutic agents in cancer treatment (Smaill et al., 2000).

Anticancer Activity

Quinolinyl acrylate derivatives have been evaluated for their anticancer properties. A study focusing on prostate cancer demonstrated that these compounds could significantly reduce tumor growth in vivo by inhibiting cell viability, adhesion, migration, invasion, and neoangiogenesis in prostate cancer cells. This supports their potential as effective anticancer agents with multi-target efficacy (Rodrigues et al., 2012).

Antimicrobial Activity

Derivatives of quinolin-2(1H)-one have also shown promising results as antimicrobial agents. For instance, novel thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives have exhibited significant antibacterial activity against a broad spectrum of both gram-positive and gram-negative bacteria, as well as antifungal activity. These findings indicate their potential use in treating various infectious diseases (Abdel‐Wadood et al., 2014).

Fluorescent Labeling

In addition to their biomedical applications, certain fluorophores derived from quinolin-2(1H)-one structures have been utilized in fluorescent labeling of nucleosides and oligodeoxyribonucleotides, showcasing their utility in molecular biology research. These fluorophores exhibit high fluorescence signals and enhance hybridization affinity, making them valuable tools for DNA and RNA studies (Singh & Singh, 2007).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2-fluorophenylacryloyl group and the bromine atom.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "benzaldehyde", "2-fluorobenzaldehyde", "bromine" ], "Reaction": [ "Synthesis of 2-nitrobenzaldehyde from benzaldehyde and nitric acid", "Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium dithionite", "Condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-4-hydroxyquinoline-2(1H)-one", "Friedlander synthesis of 6-bromo-3-phenylquinolin-2(1H)-one from 3-ethyl-4-hydroxyquinoline-2(1H)-one and bromine", "Addition of 2-fluorophenylacetic acid to (E)-3-(2-bromo-6-phenylquinolin-3-yl)acrylonitrile using triethylamine as a catalyst to form (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one" ] } | |

Número CAS |

392327-09-2 |

Fórmula molecular |

C24H15BrFNO2 |

Peso molecular |

448.291 |

Nombre IUPAC |

6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+ |

Clave InChI |

GRBYMNOBSAWKHU-JLHYYAGUSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)

![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)

![3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)